molecular formula C10H11ClO B3354700 4'-Chloro-3',5'-dimethylacetophenone CAS No. 606970-70-1

4'-Chloro-3',5'-dimethylacetophenone

Cat. No.: B3354700
CAS No.: 606970-70-1
M. Wt: 182.64 g/mol
InChI Key: IKBSPXLJZGGWFK-UHFFFAOYSA-N
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Description

4’-Chloro-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H11ClO . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3’,5’-dimethylacetophenone consists of a benzene ring with two methyl groups and a chlorine atom attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “4’” indicates the position of the chlorine atom, while the “3’,5’” indicates the positions of the two methyl groups .

Scientific Research Applications

Chemical Reactions and Properties

4'-Chloro-3',5'-dimethylacetophenone, a derivative of acetophenone, has been explored in various chemical reactions and studies. For example, the nitration of dimethylacetophenone compounds, which are structurally related to this compound, has been studied in detail. These reactions typically result in a mixture of products due to thecomplexity of the reaction mechanisms involved. For instance, the nitration of 3,4-dimethylacetophenone in acetic anhydride leads to various products, including cis- and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. These reactions can be influenced by different conditions, such as the presence of acidic or basic environments, which can lead to rearomatization or shifts in the nitro group (Fischer, Greig, & Röderer, 1975).

Photophysical Studies

Studies have also been conducted on the phosphorescent state of compounds similar to this compound. For example, 3′,4′-dimethylacetophenone's phosphorescence emission and excitation spectra, along with its lifetimes and singlet-triplet absorption, have been examined. These studies reveal insights into the electronic states and properties of these compounds, which can be critical for understanding their behavior in various chemical processes (Gallivan & Brinen, 1971).

Applications in Organic Synthesis

In the field of organic synthesis, this compound derivatives are used as intermediates or reactants in the formation of complex molecules. For instance, they have been used in the Stobbe condensation reaction, leading to the synthesis of various heterocyclic compounds. These reactions are significant in developing new molecules with potential biological activity (Yassin, Ahmed, & Mostafa, 2010).

Environmental and Degradation Studies

This compound and its derivatives have also been studied in the context of environmental science, particularly in the degradation of organic pollutants. For example, research has been conducted on the degradation performance of 4-chloro-3,5-dimethylphenol, a related compound, using advanced oxidation processes. These studies are crucial for understanding how such compounds behave in the environment and how they can be effectively removed from wastewater or other contaminated sources (Li et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3,5-dimethylphenol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - STOT SE 3, with target organs being the respiratory system .

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBSPXLJZGGWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464693
Record name Ethanone, 1-(4-chloro-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606970-70-1
Record name Ethanone, 1-(4-chloro-3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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